molecular formula C16H14N2O2 B5427709 5-(1-phenoxyethyl)-3-phenyl-1,2,4-oxadiazole

5-(1-phenoxyethyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5427709
M. Wt: 266.29 g/mol
InChI Key: GEWZPCOHFIEEKC-UHFFFAOYSA-N
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Description

The compound “5-(1-phenoxyethyl)-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. Attached to this ring are a phenoxyethyl group and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring is likely to be planar due to the conjugation of the double bonds. The phenyl and phenoxyethyl groups could add steric bulk to the molecule, potentially influencing its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring might participate in reactions involving the nitrogen or oxygen atoms, while the phenyl and phenoxyethyl groups could undergo reactions typical of aromatic compounds and ethers, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Future Directions

The study of oxadiazole derivatives is a promising area of research due to their diverse biological activities. Future research could focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .

Properties

IUPAC Name

5-(1-phenoxyethyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12(19-14-10-6-3-7-11-14)16-17-15(18-20-16)13-8-4-2-5-9-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWZPCOHFIEEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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